molecular formula C19H20ClNO B14409084 Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- CAS No. 80592-85-4

Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl-

Katalognummer: B14409084
CAS-Nummer: 80592-85-4
Molekulargewicht: 313.8 g/mol
InChI-Schlüssel: MTCGLSWFDICWRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chlorine atom at the 5th position, a diethylaminomethyl group at the 2nd position, and a phenyl group at the 3rd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-(4-methoxyphenyl)benzofuran through a one-pot synthesis involving 4-chlorophenol and ω-(methylsulfinyl)-p-methoxyacetophenone under Pummerer reaction conditions . This intermediate is then subjected to acylation with 4-(3-bromopropoxy)benzoyl, followed by conversion into the final compound using diethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents to ensure the scalability and economic viability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound, lacking the chlorine, diethylaminomethyl, and phenyl groups.

    5-Chlorobenzofuran: Similar structure but without the diethylaminomethyl and phenyl groups.

    2-(Diethylaminomethyl)benzofuran: Lacks the chlorine and phenyl groups.

    3-Phenylbenzofuran: Lacks the chlorine and diethylaminomethyl groups.

Uniqueness

Benzofuran, 5-chloro-2-(diethylaminomethyl)-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, while the diethylaminomethyl and phenyl groups contribute to its potential biological activities and applications in various fields.

Eigenschaften

CAS-Nummer

80592-85-4

Molekularformel

C19H20ClNO

Molekulargewicht

313.8 g/mol

IUPAC-Name

N-[(5-chloro-3-phenyl-1-benzofuran-2-yl)methyl]-N-ethylethanamine

InChI

InChI=1S/C19H20ClNO/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(20)10-11-17(16)22-18/h5-12H,3-4,13H2,1-2H3

InChI-Schlüssel

MTCGLSWFDICWRN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CC1=C(C2=C(O1)C=CC(=C2)Cl)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.